molecular formula C8H5NO3 B1288501 Benzooxazole-2-carboxylic acid CAS No. 21598-08-3

Benzooxazole-2-carboxylic acid

Cat. No.: B1288501
CAS No.: 21598-08-3
M. Wt: 163.13 g/mol
InChI Key: VKPJOERCBNIOLN-UHFFFAOYSA-N
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Description

Benzooxazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H5NO3. It consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the second position of the oxazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

Benzoxazole-2-carboxylic acid, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to modulate molecular targets implicated in cancer pathogenesis, including poly (adp-ribose) polymerase, mitogen-activated protein kinase kinase (mek), and cytochrome p450 enzyme .

Biochemical Pathways

Benzoxazole derivatives, including benzoxazole-2-carboxylic acid, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They have shown potent anticancer activity, suggesting their involvement in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

The synthesis of benzoxazole derivatives has been achieved via different methodologies including solution-phase, solid-phase, and green synthesis , suggesting that the synthesis environment can influence the properties of the resulting compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzooxazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with carbonyl compounds such as aldehydes, ketones, carboxylic acids, esters, and acyl chlorides . The reaction typically requires catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under various conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using benzoxazole and carbon dioxide in the presence of potassium hydroxide and a gold catalyst. The reaction is carried out in tetrahydrofuran at room temperature and high pressure .

Chemical Reactions Analysis

Types of Reactions: Benzooxazole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Benzooxazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzooxazole-2-carboxylic acid can be compared with other similar compounds, such as:

  • Benzimidazole-2-carboxylic acid
  • Benzothiazole-2-carboxylic acid
  • Benzisoxazole-2-carboxylic acid

Uniqueness: What sets this compound apart is its unique structural features, which allow it to form specific interactions with biological targets. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPJOERCBNIOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608772
Record name 1,3-Benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21598-08-3
Record name 1,3-Benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Furopyridine (8, 0.71 g, 5.96 mmol) is treated with n-butyl lithium (2.5M in hexane, 2.86 ml, 7.15 mmol) in anhydrous THF (30 ml) at −78° C. After 30 minutes, dry carbon dioxide is passed through the reaction mixture and the temperature is allowed to rise gradually to room temperature in 3 hours. The mixture is concentrated to dryness. The residue is dissolved in water (˜10 ml) and extracted with ethyl acetate. The aqueous layer is acidified to pH˜3 with 1N HCl and kept in the refrigerator over night. The resulting precipitates are filtered and dried to give azabenzofuran carboxylic acid as a white powder (9)
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 0.64 g of n-propyl-5-(3-(quinolin-2-ylmethyloxy)benzyloxy)benzoxazole-2-carboxylate and 0.45 g of sodium bicarbonate in 20 ml of ethanol in 20 ml of water is refluxed for 1.5 hours, then stirred at room temperature overnight. The mixture is neutralized and the resulting solid is filtered off, washed with water and dried in vacuo to give 5-(3-quinolin-2-ylmethyloxy)-benzyloxy)benzoxazole-2-carboxylic acid.
Name
n-propyl-5-(3-(quinolin-2-ylmethyloxy)benzyloxy)benzoxazole-2-carboxylate
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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